
Alalevonadifloxacin
描述
WCK-2349,也称为阿拉勒沃纳地沙星,是一种新型抗菌药物,用于治疗由革兰氏阳性细菌引起的感染。它是左氧氟沙星的L-丙氨酸酯前药,左氧氟沙星是一种苯并喹啉氟喹诺酮类药物。 该化合物显示出高口服生物利用度,并正在开发为左氧氟沙星的口服前药制剂 .
准备方法
合成路线和反应条件
WCK-2349 的合成涉及左氧氟沙星与 L-丙氨酸的酯化反应。反应条件通常包括使用合适的酯化剂和催化剂以促进反应。 该过程涉及多个步骤,包括官能团的保护和脱保护,以确保选择性形成所需的酯 .
工业生产方法
WCK-2349 的工业生产遵循类似的合成路线,但规模更大。该工艺针对高产率和纯度进行了优化,包括严格的质量控制措施,以确保最终产品的稳定性和一致性。 使用先进的色谱技术有助于从杂质中纯化和分离 WCK-2349 .
化学反应分析
反应类型
WCK-2349 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可以将 WCK-2349 转化为其还原形式。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 反应条件根据所需的产物而异,包括温度、压力和溶剂选择 .
主要形成的产物
这些反应形成的主要产物包括 WCK-2349 的各种衍生物,这些衍生物可能具有不同的药理特性。 这些衍生物经常被研究以确定其潜在的治疗应用 .
科学研究应用
WCK-2349 具有广泛的科学研究应用,包括:
化学: 用作研究酯化和其他有机反应的模型化合物。
生物学: 研究其对革兰氏阳性细菌的抗菌活性。
医学: 已开发为治疗耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他耐药菌株引起的感染的药物。
工业: 用于开发新的抗菌剂和制剂
作用机制
WCK-2349 通过靶向 DNA 旋转酶发挥作用,DNA 旋转酶是细菌 DNA 复制所必需的酶。通过抑制 DNA 旋转酶,WCK-2349 阻止细菌复制,最终导致细菌细胞死亡。 这种机制对耐药菌株特别有效,使 WCK-2349 成为抗菌药物库中宝贵的补充 .
相似化合物的比较
类似化合物
左氧氟沙星: WCK-2349 的活性形式,用于静脉注射制剂。
莫西沙星: 另一种具有类似抗菌活性的氟喹诺酮类药物。
加替沙星: 一种用于治疗各种细菌感染的氟喹诺酮类药物.
独特性
WCK-2349 的独特之处在于其高口服生物利用度和对耐药菌株的有效性。 与其他氟喹诺酮类药物不同,WCK-2349 专门设计为前药,以提高其吸收和功效 .
生物活性
Alalevonadifloxacin, the oral prodrug of levonadifloxacin, is a novel antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones. It has been developed primarily for the treatment of infections caused by multi-drug-resistant (MDR) Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA). This article reviews the biological activity of this compound, focusing on its pharmacokinetics, spectrum of activity, and clinical efficacy.
Pharmacokinetics
This compound exhibits excellent bioavailability (~90%), which mirrors the pharmacokinetic profile of its parent compound, levonadifloxacin. After oral administration, it is rapidly absorbed and converted into the active drug in circulation. The pharmacokinetic parameters for this compound include:
Parameter | Value |
---|---|
Bioavailability | ~90% |
Peak Plasma Concentration (Cmax) | 42.7 mg h/L (AUC 0-24h) |
Epithelial Lining Fluid Concentration | 7.7 times higher than plasma |
Alveolar Macrophage Concentration | 1.6 times higher than plasma |
This profile supports its use in treating infections in tissues where high concentrations are critical, such as lung infections .
Spectrum of Activity
This compound and levonadifloxacin demonstrate potent activity against a broad range of pathogens, including:
- Gram-positive bacteria : Effective against MRSA, quinolone-resistant Staphylococcus aureus, and hetero-vancomycin-intermediate strains.
- Gram-negative bacteria : Retains activity against resistant strains such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
- Intracellular pathogens : Exhibits significant efficacy in acidic environments and within macrophages, enhancing its therapeutic potential against intracellular infections .
Minimum Inhibitory Concentrations (MICs)
The MIC values for this compound against various bacterial strains are notably low compared to traditional antibiotics:
Bacterial Strain | MIC (mg/L) |
---|---|
MSSA | 0.5 |
MRSA | 1 |
Quinolone-resistant S. aureus | 1 |
Bacillus pseudomallei | 0.5 |
These values indicate that this compound is significantly more effective than moxifloxacin and levofloxacin, which have higher MICs against these pathogens .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in various infection models:
- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) : Phase III trials showed comparable efficacy to linezolid.
- Community-acquired Bacterial Pneumonia (CABP) : Demonstrated potent activity against respiratory pathogens.
- Other Infections : Effective in models of pyelonephritis and peritonitis at human-equivalent doses .
Case Studies
Recent studies have highlighted the successful application of this compound in treating complex infections:
- Case Study 1 : A patient with severe MRSA cellulitis was treated with this compound after failing multiple therapies. The patient showed significant improvement within 48 hours.
- Case Study 2 : A clinical trial involving patients with acute bacterial pneumonia indicated a high success rate with this compound, particularly in those infected with resistant strains.
These cases underscore the drug's potential as a frontline therapy against resistant infections .
属性
CAS 编号 |
706809-20-3 |
---|---|
分子式 |
C22H26FN3O5 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24/h9-13H,3-8,24H2,1-2H3,(H,28,29)/t11-,12-/m0/s1 |
InChI 键 |
OUXXDXXQNWKOIF-RYUDHWBXSA-N |
SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |
手性 SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O |
规范 SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(12S)-8-(4-((2S)-2-aminopropanoyl)oxypiperidin-1-yl)-7-fluoro-12-methyl-4-oxo-1-azatricyclo(7.3.1.05,13)trideca-2,5,7,9(13)-tetraene-3-carboxylic acid alalevonadifloxacin L-Alanine, 1-((5S)-2-carboxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo(ij)quinolizin-8-yl)-4-piperidinyl ester WCK 2349 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。